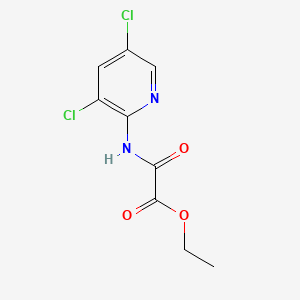

Ethyl 2-((3,5-dichloropyridin-2-YL)amino)-2-oxoacetate

Description

Ethyl 2-((3,5-dichloropyridin-2-yl)amino)-2-oxoacetate is a heterocyclic α-oxoester featuring a pyridine core substituted with two chlorine atoms at the 3- and 5-positions. This compound belongs to a class of glyoxylate derivatives with applications in medicinal chemistry and organic synthesis. Its structure comprises an ethoxycarbonyl group linked to an α-oxoacetate moiety, which is further bonded to the amino group of the dichloropyridine ring. The chlorine substituents enhance the compound’s electrophilicity and influence its reactivity in coupling or cyclization reactions.

Properties

IUPAC Name |

ethyl 2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O3/c1-2-16-9(15)8(14)13-7-6(11)3-5(10)4-12-7/h3-4H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHKBNHQSRHQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=C(C=N1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3,5-dichloropyridin-2-YL)amino)-2-oxoacetate typically involves the reaction of 3,5-dichloropyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3,5-dichloropyridin-2-YL)amino)-2-oxoacetate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives.

Hydrolysis: 2-((3,5-dichloropyridin-2-YL)amino)-2-oxoacetic acid.

Reduction: Ethyl 2-((3,5-dichloropyridin-2-YL)amino)-2-hydroxyacetate.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((3,5-dichloropyridin-2-yl)amino)-2-oxoacetate is primarily studied for its role as an impurity in the synthesis of Edoxaban, a direct oral anticoagulant used to prevent blood clots. The presence of this compound in pharmaceutical formulations necessitates rigorous analysis to ensure quality and efficacy.

Case Study: Edoxaban Synthesis

In the synthesis of Edoxaban, the monitoring of impurities such as this compound is critical. Analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to quantify this impurity during the manufacturing process to comply with regulatory standards.

Research indicates that compounds containing a pyridine ring exhibit significant biological activities, including antimicrobial and anticancer properties. This compound's structural characteristics suggest potential interactions with enzymes and receptors involved in disease pathways.

Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Edoxaban | Anticoagulant | |

| Pyridine Derivatives | Antimicrobial | |

| Dichloropyridines | Anticancer |

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for method validation. Its unique chemical structure allows it to be used in the development of analytical methods for detecting similar compounds.

Method Validation Example

In method validation studies, this compound is utilized to establish calibration curves and assess the accuracy and precision of analytical techniques used for detecting Edoxaban impurities.

Environmental Chemistry

Investigations into the environmental impact of pharmaceuticals have led to studies on the degradation products of compounds like this compound. Understanding its environmental fate is crucial for assessing ecological risks associated with pharmaceutical contaminants.

Mechanism of Action

The mechanism of action of Ethyl 2-((3,5-dichloropyridin-2-YL)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-((3,5-dichloropyridin-2-yl)amino)-2-oxoacetate with structurally or functionally related α-oxoesters:

Structural and Functional Analysis

Core Heterocycle Influence: Pyridine vs. Benzene: The pyridine core in the target compound introduces aromatic nitrogen, enhancing polarity and hydrogen-bonding capacity compared to purely aromatic analogs like ethyl 2-oxo-2-(phenylamino)acetate . Pyrazine vs. Pyridine: Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate (pyrazine core) exhibits distinct electronic properties due to the additional nitrogen atom, which may alter its coordination chemistry and biological activity .

Substituent Effects: Chlorine vs. Positional Isomerism: Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (single chlorine at C5) demonstrates how substituent position affects solubility and salt formation, critical for pharmacokinetics .

Biological Activity: The benzo[d]thiazole-based derivatives (e.g., ethyl 2-(6-bromo-benzo[d]thiazol-2-ylamino)-2-oxoacetate) exhibit PPARγ agonism, highlighting how heterocycle substitution (thiazole vs. In contrast, the dichloropyridine analog’s bioactivity remains underexplored but may align with antimicrobial or kinase inhibitor applications based on structural analogs.

Synthetic Accessibility: Unsubstituted analogs like ethyl 2-oxo-2-(phenylamino)acetate achieve high yields (>90%) under mild conditions, while halogenated variants (e.g., 3-bromo derivatives) require optimized protocols due to steric and electronic challenges . The dichloropyridine compound likely demands stringent temperature control and catalysts (e.g., Lawesson’s reagent) for efficient cyclization .

Research Findings and Data

Physical Properties

- Molecular Weight : The dichloropyridine derivative (C₉H₇Cl₂N₂O₃) has a theoretical molecular weight of 277.07 g/mol , higher than unsubstituted analogs (194.1 g/mol) due to chlorine atoms .

- Solubility: Hydrochloride salts (e.g., Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride) show improved aqueous solubility compared to neutral esters .

Spectral Data

- MS (ESI): Analogous compounds (e.g., ethyl 2-oxo-2-(phenylamino)acetate) exhibit [M+H]+ peaks at m/z 194.1, while brominated derivatives appear at m/z 272.0 . The dichloropyridine variant would likely display a similar fragmentation pattern with chlorine isotope signatures.

Biological Activity

Ethyl 2-((3,5-dichloropyridin-2-yl)amino)-2-oxoacetate is a compound with significant potential in pharmaceutical research. Its molecular formula is C₉H₈Cl₂N₂O₃, and it has garnered attention due to its biological activity and applications in drug development. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈Cl₂N₂O₃ |

| Molecular Weight | 263.08 g/mol |

| CAS Number | Not specified |

| SMILES | CCOC(=O)C(=O)Nc1ncc(Cl)cc1Cl |

| IUPAC Name | Ethyl 2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoacetate |

Solubility and Stability

This compound is soluble in organic solvents and exhibits stability under room temperature conditions, making it suitable for various laboratory applications .

This compound has been studied for its potential as an inhibitor of specific cytochrome P450 enzymes. Notably:

- CYP1A2 Inhibition : This compound has shown activity as a CYP1A2 inhibitor, which is significant in drug metabolism and interactions .

Pharmacological Effects

The compound’s biological effects have been explored in various studies:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Research indicates that it may influence cancer cell proliferation through modulation of specific signaling pathways.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated a notable reduction in bacterial growth for several strains when treated with varying concentrations of the compound. The minimum inhibitory concentration (MIC) was established at low micromolar levels, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting its utility in cancer therapeutics.

Toxicity Assessment

While the compound shows promise in various applications, toxicity studies are crucial for assessing its safety profile. Current data indicate moderate toxicity levels, necessitating further investigation into long-term effects and safe dosage ranges.

Safety Data Sheet (SDS)

The compound is classified under hazardous materials due to its potential health risks upon exposure. Users are advised to follow safety protocols during handling .

Q & A

Q. Basic Research Focus

- Spectroscopy : Use / NMR to confirm the pyridine ring protons (δ 7.8–8.6 ppm) and carbonyl groups (C=O at ~165–175 ppm). IR spectroscopy identifies N-H stretches (~3300 cm) and C=O vibrations (~1700 cm) .

- Mass Spectrometry : Exact mass (276.1897 Da) and fragmentation patterns validate molecular structure .

- X-ray Crystallography : Resolves bond angles/disorders in crystal lattices (e.g., mean C–C bond length = 0.005 Å) .

What is the role of this compound as an intermediate in pharmaceutical synthesis?

Basic Research Focus

It serves as a precursor for anticoagulants like edoxaban and apixaban . Key applications:

- Coupling Reactions : Reacts with cyclohexylcarboxamide derivatives to form thiazolo[5,4-c]pyridine cores .

- Hydrochloride Salt Formation : Improves solubility for downstream amidation steps (e.g., edoxaban synthesis) .

What reaction mechanisms govern its cyclization under Lawesson’s reagent?

Advanced Research Focus

Lawesson’s reagent (a dithiophosphorus ylide) facilitates cyclization via thiophilic attack , converting amides to thioamides. For this compound:

- Mechanism : The reagent’s sulfur atoms coordinate with the carbonyl oxygen, inducing ring closure to form tricyclic heterocycles .

- Side Products : Over-reaction may yield disulfide by-products; monitor via TLC .

How can impurities or by-products be identified and resolved during synthesis?

Q. Advanced Research Focus

- HPLC-MS : Detects residual ethyl oxalyl chloride (retention time ~4.2 min) or hydrolyzed oxalic acid derivatives .

- Recrystallization Solvents : Use acetonitrile/water mixtures to remove polar impurities .

- Kinetic Control : Limit reaction time to 10 hours to prevent dimerization .

How should researchers address discrepancies in reported synthesis yields (e.g., 58% vs. 89%)?

Q. Advanced Research Focus

- Catalyst Loading : Higher triethylamine ratios (e.g., 3:1 vs. 1:1) reduce acid scavenging inefficiencies .

- Temperature Gradients : Gradual heating (20°C → 60°C) minimizes exothermic side reactions .

- Scaling Effects : Pilot studies show micro-scale reactions yield higher purity than bulk syntheses .

What solvents and catalysts are optimal for large-scale synthesis?

Q. Advanced Research Focus

- Solvents : Acetonitrile > THF due to better solubility of intermediates and lower boiling point (82°C vs. 66°C) .

- Catalysts : Triethylamine outperforms DBU in minimizing ester hydrolysis .

- Safety : Avoid DMF (high boiling point) to reduce thermal degradation risks .

What safety protocols are critical for handling this compound?

Q. Basic Research Focus

- Hazards : H302 (harmful if swallowed), H319 (eye irritation), H410 (aquatic toxicity) .

- Storage : Inert atmosphere (N) at 2–8°C to prevent hydrolysis .

- PPE : Nitrile gloves, goggles, and fume hoods mandatory due to lachrymatory vapors .

How can computational modeling predict its reactivity in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.